2-Methoxy-1,3-dimethyl-4-nitrobenzene
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Description
Synthesis Analysis
The synthesis of nitrobenzene derivatives can involve various chemical reactions, including nitration and substitution. For instance, the nitration of 1-chloro-2,3-dimethylbenzene results in the formation of multiple nitrobenzene isomers, including 1-chloro-2,3-dimethyl-4-nitrobenzene . This suggests that a similar approach could be used to synthesize 2-Methoxy-1,3-dimethyl-4-nitrobenzene, with appropriate modifications to introduce the methoxy group at the correct position on the benzene ring.
Molecular Structure Analysis
The molecular structure of nitrobenzene derivatives is characterized by the presence of nitro groups attached to a benzene ring, which can significantly influence the electronic distribution and reactivity of the molecule. The X-ray crystal structure analysis of related compounds provides detailed information about the molecular conformation and the impact of substituents on the overall structure .
Chemical Reactions Analysis
The chemical reactions of nitrobenzene derivatives can be complex and diverse. For example, the reaction of diazomethane with 1,3,6-trihydroxy-2-methyl-4-nitrobenzene leads to the formation of unexpected isomers, demonstrating the potential for unconventional reaction pathways . Similarly, the oxidation and subsequent reactions of methoxyaminooxy compounds can lead to a variety of products, including those with nitrobenzene moieties . These findings indicate that 2-Methoxy-1,3-dimethyl-4-nitrobenzene could also undergo a range of chemical transformations, depending on the reaction conditions and reagents used.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzene derivatives are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and electron-donating methoxy groups can affect properties such as solubility, boiling point, and reactivity. The papers do not directly discuss the properties of 2-Methoxy-1,3-dimethyl-4-nitrobenzene, but the properties of similar compounds can provide a basis for predicting its behavior. For example, the formation of diastereoisomers during the nitration of 1-chloro-2,3-dimethylbenzene suggests that stereochemistry could play a role in the physical properties of the compound .
Scientific Research Applications
Chemical Reactions and Synthesis
2-Methoxy-1,3-dimethyl-4-nitrobenzene has been studied in various chemical reactions and synthesis processes. For instance, Otsuji et al. (1969) explored reactions involving dimethyl 3-nitrophthalate and other compounds, leading to the formation of different nitrobenzene derivatives including methoxy-substituted products (Otsuji, Yabune, & Imoto, 1969). Bowden and Cook (1971) investigated the alkaline hydrolysis of nitrobenzenes, including methoxy-substituted variants, to understand their reactivity and reaction mechanisms (Bowden & Cook, 1971).
Crystallography and Molecular Structure
The molecular structure and crystallography of methoxybenzene derivatives, including 2-Methoxy-1,3-dimethyl-4-nitrobenzene, have been studied to understand their physical properties. Fun et al. (1997) reported on the structures of various methoxybenzenes, revealing insights into their planarity and intermolecular interactions (Fun, Chinnakali, Sivakumar, Sam, & How, 1997).
Atmospheric Chemistry
The compound's role in atmospheric chemistry has been explored by Lauraguais et al. (2014), who studied the reaction of methoxyphenols with hydroxyl radicals, indicating its significance in the formation of secondary organic aerosol and gas-phase oxidation products (Lauraguais, Coeur-Tourneur, Cassez, Deboudt, Fourmentin, & Choël, 2014).
Nucleophilic Substitution Reactions
Stuhr-Hansen et al. (2009) conducted a study on nucleophilic aromatic substitution, revealing the specific displacement of groups in nitrobenzene derivatives and examining the reaction mechanisms involved (Stuhr-Hansen, Götze, Henriksen, Sølling, Langkilde, & Sørensen, 2009).
Photophysical Properties
Research on the photophysical properties of methoxy-substituted nitrobenzenes has also been carried out. For example, Alekperov et al. (1994) investigated the photo-deoxygenation of heterocyclic N-oxides, which includes studies on methoxy and nitrophenazine derivatives (Alekperov, Fasani, Amer, & Albini, 1994).
properties
IUPAC Name |
2-methoxy-1,3-dimethyl-4-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-5-8(10(11)12)7(2)9(6)13-3/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYBGZOTNZNBRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543025 |
Source
|
Record name | 2-Methoxy-1,3-dimethyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1,3-dimethyl-4-nitrobenzene | |
CAS RN |
50536-74-8 |
Source
|
Record name | 2-Methoxy-1,3-dimethyl-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50536-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-1,3-dimethyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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